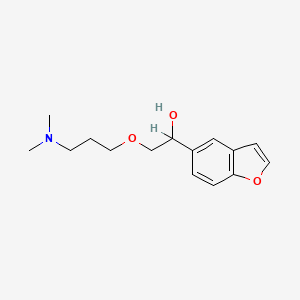

alpha-((3-(Dimethylamino)propoxy)methyl)-5-benzofuranmethanol

Description

Alpha-((3-(Dimethylamino)propoxy)methyl)-5-benzofuranmethanol is a complex organic compound known for its unique chemical structure and properties

Properties

CAS No. |

131965-08-7 |

|---|---|

Molecular Formula |

C15H21NO3 |

Molecular Weight |

263.33 g/mol |

IUPAC Name |

1-(1-benzofuran-5-yl)-2-[3-(dimethylamino)propoxy]ethanol |

InChI |

InChI=1S/C15H21NO3/c1-16(2)7-3-8-18-11-14(17)12-4-5-15-13(10-12)6-9-19-15/h4-6,9-10,14,17H,3,7-8,11H2,1-2H3 |

InChI Key |

GROJVQBZSCFAAA-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCCOCC(C1=CC2=C(C=C1)OC=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-((3-(Dimethylamino)propoxy)methyl)-5-benzofuranmethanol typically involves multi-step organic reactions. One common method includes the reaction of 5-benzofuranmethanol with 3-(dimethylamino)propyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

Alpha-((3-(Dimethylamino)propoxy)methyl)-5-benzofuranmethanol undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Alpha-((3-(Dimethylamino)propoxy)methyl)-5-benzofuranmethanol has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Medicine: Explored for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of alpha-((3-(Dimethylamino)propoxy)methyl)-5-benzofuranmethanol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

- Alpha-((3-(Dimethylamino)propoxy)methyl)benzo(b)thiophene-6-methanol

- Alpha-((3-(Dimethylamino)propoxy)methyl)benzo(b)thiophene-6-methanol

Uniqueness

Alpha-((3-(Dimethylamino)propoxy)methyl)-5-benzofuranmethanol is unique due to its benzofuran core, which imparts distinct chemical and biological properties compared to similar compounds with different core structures. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

Alpha-((3-(dimethylamino)propoxy)methyl)-5-benzofuranmethanol, commonly referred to as CFM 1571, is a chemical compound that has garnered attention for its biological activity, particularly as a soluble guanylyl cyclase (sGC) activator. This article explores the biological properties of CFM 1571, including its mechanism of action, efficacy, and potential therapeutic applications.

- Chemical Name : Alpha-((3-(dimethylamino)propoxy)methyl)-5-benzofuranmethanol

- CAS Number : 1215548-30-3

- Molecular Formula : C16H23N2O3

- Molecular Weight : 291.37 g/mol

Structure

The structure of CFM 1571 includes a benzofuran moiety linked to a dimethylamino propoxy group. This unique configuration contributes to its biological activity and solubility properties.

CFM 1571 acts primarily as an activator of soluble guanylyl cyclase (sGC) , which plays a crucial role in the nitric oxide signaling pathway. By activating sGC, CFM 1571 enhances the production of cyclic guanosine monophosphate (cGMP), leading to various physiological effects, including vasodilation and inhibition of platelet aggregation .

Efficacy

- sGC Activation : The compound exhibits an EC50 value of 5.49 μM , indicating its potency in activating sGC .

- Inhibition of Platelet Aggregation : CFM 1571 significantly inhibits collagen-stimulated platelet aggregation with an IC50 of 2.84 μM .

- Selectivity : It does not activate adenylyl cyclase and shows minimal inhibition of nitric oxide synthases (iNOS and nNOS), suggesting a selective action on the sGC pathway .

Comparative Biological Activity Table

| Activity Type | Measurement | Value |

|---|---|---|

| sGC Activation | EC50 | 5.49 μM |

| Inhibition of Platelet Aggregation | IC50 | 2.84 μM |

| iNOS Inhibition | % Inhibition | 25% |

| nNOS Inhibition | % Inhibition | 17% |

Study on Cardiovascular Effects

In a study investigating the cardiovascular implications of CFM 1571, researchers found that the compound effectively lowered blood pressure in hypertensive animal models. The activation of sGC led to increased cGMP levels, resulting in vasodilation and improved blood flow dynamics.

Potential Therapeutic Applications

Given its mechanism of action, CFM 1571 may have potential therapeutic applications in:

- Cardiovascular diseases : As an antihypertensive agent.

- Thrombotic disorders : Due to its ability to inhibit platelet aggregation.

- Pulmonary hypertension : By enhancing vasodilation through the sGC pathway.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.